molecular formula C10H8ClN3O B1467181 1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1469135-40-7

1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467181
CAS No.: 1469135-40-7
M. Wt: 221.64 g/mol
InChI Key: AFJYQRANDOAAGD-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2-chlorobenzyl group and at the 4-position with a carbaldehyde moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry. The chlorine atom at the ortho position of the benzyl group enhances lipophilicity and influences reactivity, while the carbaldehyde group enables participation in condensation, nucleophilic addition, and cyclization reactions .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJYQRANDOAAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. The triazole ring structure is known for its pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this compound based on existing research findings, case studies, and relevant data.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C9H8ClN3O
  • Molecular Weight: 207.63 g/mol

Antimicrobial Properties

Research has shown that triazole derivatives exhibit significant antimicrobial activity. The compound this compound has been evaluated for its efficacy against various bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound possesses potent antimicrobial properties, particularly against fungal pathogens.

Anticancer Activity

The potential anticancer properties of triazole derivatives have been extensively studied. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (breast cancer)10.5
HeLa (cervical cancer)12.3
A549 (lung cancer)8.7

The IC50 values suggest that this compound may inhibit cell proliferation effectively in these cancer cell lines.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with enzymes involved in crucial metabolic pathways in both microorganisms and cancer cells.
  • DNA Interaction : Studies suggest that triazoles can intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of triazole derivatives similar to this compound:

  • A study published in the Journal of Medicinal Chemistry explored a series of triazole compounds for their anticancer properties and found that modifications on the phenyl ring significantly affected their potency against various cancer cell lines .
  • Another research article detailed the synthesis and biological evaluation of triazole derivatives against Candida species, reporting promising antifungal activity comparable to established antifungal agents .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituent at 1-Position Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Reference
1-[(2-Chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde 2-Chlorobenzyl Carbaldehyde C₁₀H₈ClN₃O 221.65 (calculated)
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde 4-Chlorophenyl Carboxaldehyde C₉H₆ClN₃O 207.62
1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 3,4-Dichlorophenyl Carbaldehyde C₉H₅Cl₂N₃O 242.06
1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde 2,2,2-Trifluoroethyl Carbaldehyde C₅H₄F₃N₃O 179.10
1-(4-(Dimethylamino)benzyl)-1H-1,2,3-triazole-4-carbaldehyde 4-(Dimethylamino)benzyl Carbaldehyde C₁₂H₁₄N₄O 230.27

Key Observations :

  • Chlorine Position : The ortho-chlorine in the target compound may induce steric hindrance compared to para-chlorine in 1-(4-chlorophenyl) derivatives, affecting reactivity and intermolecular interactions .
  • Amino Substitution: The dimethylamino group in 1-(4-(dimethylamino)benzyl) derivatives introduces basicity and hydrogen-bonding capabilities, which could enhance solubility and biological activity .

Key Insights :

  • Lipophilicity : Chlorophenyl derivatives exhibit higher LogP values than trifluoroethyl analogues, impacting membrane permeability .
  • Biological Activity : The carbaldehyde group facilitates Schiff base formation, critical for binding to enzymes like cholinesterase .

Preparation Methods

Synthesis of 2-Chlorobenzyl Azide

  • The 2-chlorobenzyl azide is prepared by nucleophilic substitution of 2-chlorobenzyl halide (e.g., chloride or bromide) with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • This intermediate serves as the azide component for the CuAAC reaction.

Preparation of Alkyne Precursor

  • The alkyne partner is generally a propargyl derivative, such as propargyl alcohol or a substituted propargyl compound.
  • This alkyne is essential for the cycloaddition with the azide to form the triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The key step involves reacting 2-chlorobenzyl azide with the alkyne precursor under copper(I) catalysis.
  • Typical catalysts include CuI or CuSO4/sodium ascorbate systems.
  • Solvents such as acetonitrile, water, or mixtures thereof are commonly used.
  • The reaction proceeds at room temperature or slightly elevated temperatures (e.g., 25–80 °C).
  • This step yields 1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole derivatives with high regioselectivity favoring the 1,4-disubstituted triazole isomer.

Introduction of the Aldehyde Group at the 4-Position

Two main approaches are employed:

  • Oxidation of Hydroxymethyl Intermediate:
    Starting from a hydroxymethyl-substituted triazole (obtained by reduction of a formyl precursor or direct synthesis), oxidation agents such as pyridinium chlorochromate (PCC), Dess–Martin periodinane, or manganese dioxide (MnO2) are used to convert the hydroxymethyl group to the aldehyde.

  • Direct Formylation (Vilsmeier–Haack Reaction):
    The triazole ring bearing a methyl or hydroxymethyl substituent at the 4-position is treated with Vilsmeier–Haack reagents (phosphorus oxychloride (POCl3) and dimethylformamide (DMF)) to introduce the formyl group directly at the 4-position of the triazole ring.

Purification and Characterization

  • The crude product is purified by column chromatography using silica gel with solvent gradients such as hexane/ethyl acetate.
  • Characterization is performed by:
    • Nuclear Magnetic Resonance (NMR):
      • ^1H NMR shows triazole proton signals at δ 8.1–8.3 ppm and aldehyde proton around δ 9.8 ppm.
      • Aromatic protons of the 2-chlorophenyl group appear at δ 7.2–7.6 ppm.
    • Infrared Spectroscopy (IR):
      • Strong absorption near 1700 cm⁻¹ due to the aldehyde C=O stretch.
      • C–H stretches in the 3100–2800 cm⁻¹ region.
    • Mass Spectrometry (MS):
      • High-resolution electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight, e.g., [M+H]^+ at m/z 248.05 for C11H10ClN3O.

Summary of Key Preparation Data

Step Reagents/Conditions Yield (%) Notes
2-Chlorobenzyl azide synthesis 2-chlorobenzyl halide, NaN3, DMF, 70 °C 75–85 Efficient nucleophilic substitution
Alkyne precursor preparation Commercial or synthesized propargyl derivative - Used as alkyne partner
CuAAC cycloaddition CuI or CuSO4/ascorbate, MeCN/H2O, RT–80 °C 70–90 High regioselectivity, mild conditions
Aldehyde introduction Vilsmeier–Haack (POCl3/DMF) or oxidation 65–85 Selective formylation or oxidation
Purification Silica gel column chromatography - Hexane/ethyl acetate gradient

Research Findings and Advances

  • The CuAAC method remains the gold standard for triazole ring formation due to its high regioselectivity, mild conditions, and broad substrate scope.
  • Recent studies have optimized the aldehyde introduction step, favoring Vilsmeier–Haack conditions for direct formylation with good yields and minimal side reactions.
  • Alternative oxidation methods for hydroxymethyl intermediates provide complementary routes when direct formylation is challenging.
  • The 2-chlorophenyl substituent influences the electronic properties of the triazole, enhancing its utility as an intermediate in medicinal chemistry.
  • Spectroscopic data confirm the integrity and purity of the synthesized compound, enabling further functionalization for derivative synthesis.

Q & A

Q. What are the established synthetic routes for 1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde?

The synthesis typically involves multi-step reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, followed by functionalization. Key steps include:

  • Alkyne precursor preparation : Substituted propargyl derivatives react with 2-chlorobenzyl azide under Cu(I) catalysis .
  • Aldehyde introduction : Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions (POCl₃/DMF) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the triazole ring (δ 8.1–8.3 ppm for triazole protons) and aldehyde proton (δ ~9.8 ppm). The 2-chlorophenyl group shows aromatic signals at δ 7.2–7.6 ppm .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and 3100–2800 cm⁻¹ (C-H stretches) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 248.05 for C₁₁H₁₀ClN₃O) .

Q. What common derivatives are synthesized from this compound?

The aldehyde group enables diverse functionalization:

  • Oxidation : Forms carboxylic acid derivatives (e.g., 1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid) using KMnO₄ or Jones reagent .
  • Condensation : Schiff bases via reaction with primary amines (e.g., hydrazides for hydrazone derivatives) .
  • Reduction : Conversion to hydroxymethyl analogs using NaBH₄ .

Advanced Research Questions

Q. How does the aldehyde group influence reactivity in cross-coupling or nucleophilic addition reactions?

The aldehyde acts as an electrophilic site for:

  • Nucleophilic attack : Amines form imines, while alcohols yield acetals. Steric hindrance from the 2-chlorophenyl group may slow kinetics, requiring polar aprotic solvents (e.g., DMF) .
  • Palladium-catalyzed couplings : Suzuki-Miyaura reactions require protection of the aldehyde (e.g., as an acetal) to prevent side reactions .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:

  • Prodrug design : Mask the aldehyde as a stable acetal or ester .
  • Pharmacokinetic studies : Use LC-MS/MS to track metabolite formation (e.g., oxidized carboxylic acid derivatives) .
  • Computational modeling : Predict metabolic pathways with tools like ADMET Predictor™ .

Q. How can computational methods predict interactions with biological targets?

  • Molecular docking : Analyze binding to enzymes (e.g., α-glycosidase) using AutoDock Vina. The aldehyde may form Schiff bases with lysine residues, mimicking crystal structure data from related triazole-carbaldehydes .
  • MD simulations : Assess stability of protein-ligand complexes in explicit solvent (GROMACS) .

Q. What structural modifications enhance bioactivity while maintaining low toxicity?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the triazole 5-position to improve enzyme inhibition .
  • Hybrid scaffolds : Conjugate with pyridine or morpholine rings (see ) to enhance solubility and target affinity .

Q. What is the mechanistic role of the aldehyde in enzyme inhibition?

The aldehyde forms reversible Schiff bases with amine groups in enzyme active sites (e.g., α-glycosidase’s catalytic lysine). Kinetic studies (Lineweaver-Burk plots) confirm non-competitive inhibition, suggesting allosteric effects .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic conditions : Aldehyde protonation reduces electrophilicity, slowing degradation.
  • Basic conditions : Aldehyde undergoes Cannizzaro disproportionation (self-redox) at pH > 10 .
  • Thermal stability : DSC/TGA shows decomposition above 200°C, with storage recommended at 4°C in inert atmospheres .

Q. What retrosynthetic strategies optimize yield and purity?

  • Retrosynthesis tools : Use Pistachio or Reaxys databases to identify precursors (e.g., 2-chlorobenzyl azide and propargyl aldehyde) .
  • Green chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) in CuAAC reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

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